molecular formula C11H8ClFN2O2 B14880082 1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B14880082
M. Wt: 254.64 g/mol
InChI Key: RWYFTOCTNFQQNK-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, a methyl group on the pyrazole ring, and a carboxylic acid functional group

Preparation Methods

The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.

    Introduction of the chloro and fluoro substituents: This step involves the halogenation of the phenyl ring using reagents such as chlorine and fluorine sources.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving inflammation and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzymes: It can inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulating receptors: The compound may bind to and modulate the activity of specific receptors on the cell surface, affecting signal transduction pathways.

    Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

    1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid: This compound differs in the position of the carboxylic acid group on the pyrazole ring.

    1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxamide: This compound has a carboxamide group instead of a carboxylic acid group.

    1-(3-Chloro-4-fluorophenyl)-3-methyl-1H-pyrazole-5-sulfonic acid: This compound contains a sulfonic acid group instead of a carboxylic acid group.

The uniqueness of this compound lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H8ClFN2O2

Molecular Weight

254.64 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H8ClFN2O2/c1-6-4-10(11(16)17)15(14-6)7-2-3-9(13)8(12)5-7/h2-5H,1H3,(H,16,17)

InChI Key

RWYFTOCTNFQQNK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1)C(=O)O)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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